N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-5-7-3-2-6(8)4-9-7/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWZDHIVANSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235369 | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-24-1 | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 5 Bromo 2 Pyridinyl Methyl Methanesulfonamide
Diverse Synthetic Routes and Strategies for Core Scaffold Construction
The construction of the N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide core scaffold can be approached through several strategic pathways. These routes primarily depend on the sequence of key bond formations—namely, the creation of the C-N bond of the aminomethyl group and the N-S bond of the sulfonamide.
Two primary retrosynthetic disconnections guide the synthesis, leading to logical and efficient reaction pathways. The most common approach involves the formation of the sulfonamide bond as a final step, leveraging the reactivity of a primary amine with a sulfonyl chloride.
Pathway A: Synthesis via 5-Bromo-2-(aminomethyl)pyridine
This convergent approach identifies 5-bromo-2-(aminomethyl)pyridine and methanesulfonyl chloride as the key late-stage precursors. The final step is a classic sulfonylation reaction.
Preparation of 5-Bromo-2-cyanopyridine (B14956): A crucial intermediate is 5-bromo-2-cyanopyridine. This precursor can be synthesized from various starting materials. One effective method involves the cyanation of 2,5-dibromopyridine (B19318) using reagents like sodium cyanide or cuprous cyanide in a high-boiling solvent such as DMSO. guidechem.com Another route proceeds from the more readily available 2-amino-5-bromopyridine (B118841) through a Sandmeyer-type reaction, involving diazotization followed by treatment with a cyanide source. oriprobe.com The electron-withdrawing nature of the cyano group at the 2-position directs electrophilic bromination of 2-cyanopyridine (B140075) to the desired 5-position.
Reduction to 5-Bromo-2-(aminomethyl)pyridine: The cyano group of 5-bromo-2-cyanopyridine is then reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can also be employed.
Sulfonylation: The resulting 5-bromo-2-(aminomethyl)pyridine is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine (B92270), or diisopropylethylamine) to neutralize the HCl byproduct and drive the reaction to completion. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at cool temperatures (0 °C to room temperature) to control exothermicity. mdpi.com
Pathway B: Synthesis from 5-Bromo-2-methylpyridine (B113479)
An alternative strategy begins with 5-bromo-2-methylpyridine .
Synthesis of 5-Bromo-2-methylpyridine: This starting material can be prepared by reacting 2-methylpyridine (B31789) with a brominating agent like liquid bromine in the presence of a Lewis acid, although this can lead to mixtures of isomers. guidechem.com A more selective, multi-step route involves the condensation of 5-nitro-2-chloropyridine with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.comchemicalbook.com Subsequent reduction of the nitro group to an amine (e.g., with iron powder and ammonium (B1175870) chloride) yields 5-amino-2-methylpyridine. chemicalbook.com A final Sandmeyer reaction (diazotization followed by treatment with a bromide source) furnishes 5-bromo-2-methylpyridine. google.com
Functionalization of the Methyl Group: The methyl group is converted into a reactive handle. A common method is radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to form 5-bromo-2-(bromomethyl)pyridine (B116701). prepchem.com
Introduction of the Nitrogen and Sulfonamide Moiety: The 5-bromo-2-(bromomethyl)pyridine can then undergo nucleophilic substitution. One option is to react it directly with methanesulfonamide (B31651) in the presence of a base. Alternatively, it can be converted to 5-bromo-2-(aminomethyl)pyridine via intermediates (e.g., using the Gabriel synthesis) before undergoing sulfonylation as described in Pathway A.
The synthesis of this compound relies on key functional group interconversions that must be performed selectively to avoid unwanted side reactions.
Nitrile to Amine Reduction: The reduction of the nitrile in 5-bromo-2-cyanopyridine is a critical step. Catalytic hydrogenation is often preferred for its clean reaction profile and avoidance of harsh metal hydride reagents, which can be difficult to handle on a large scale.
Methyl to Bromomethyl Conversion: The free-radical bromination of 5-bromo-2-methylpyridine must be controlled to prevent over-bromination, which would yield the dibromomethyl derivative. The use of stoichiometric NBS is crucial. prepchem.com
Sulfonamide Formation: The reaction between an amine and a sulfonyl chloride is generally high-yielding and robust. The choice of base is important; sterically hindered bases can minimize potential side reactions. The reaction is typically fast and exothermic, requiring temperature control. tandfonline.com
Process Optimization and Scalability Considerations in Synthetic Development
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness.
Key optimization parameters for sulfonamide synthesis include temperature, base equivalence, and solvent choice. tandfonline.com Studies have shown that using specific bases like lithium hydroxide (B78521) monohydrate can significantly reduce reaction times from hours to minutes while maintaining high yields. tandfonline.com For the sulfonylation step, which is often exothermic, implementing a continuous flow process can offer superior temperature control and safety compared to batch reactors. Continuous Stirred-Tank Reactors (CSTRs) can improve heat transfer and reduce the volume of hazardous reagents handled at any given time, which is a significant safety improvement. mdpi.com
Purification strategies are also a major consideration for scalability. While laboratory-scale synthesis may rely on column chromatography, large-scale production necessitates the development of robust crystallization procedures. Screening various solvent systems is essential to identify conditions that provide the desired product in high purity and yield, while effectively removing process-related impurities. guidechem.com Monitoring the reaction progress using techniques like HPLC is critical to determine the optimal reaction time and minimize byproduct formation. guidechem.com
Principles of Sustainable Synthesis Applied to Compound Production
Applying the principles of green chemistry is essential for developing an environmentally responsible synthesis of this compound. ncfinternational.it The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical manufacturing. instituteofsustainabilitystudies.com
Key areas for applying these principles include:
Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used into the final product. instituteofsustainabilitystudies.com For instance, the catalytic reduction of a nitrile (Pathway A) has a higher atom economy than a multi-step conversion of a methyl group involving stoichiometric brominating agents and subsequent substitution reactions.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or carbon tetrachloride with greener alternatives such as ethanol, water, or ethyl lactate (B86563) is a primary goal. mdpi.comispe.org The sulfonylation reaction, for example, can often be performed in more environmentally benign solvent systems.
Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. ncfinternational.it The use of Pd/C for hydrogenation is a prime example. Modern methods for sulfonamide synthesis also explore electrochemical approaches, which avoid pre-functionalized reagents and generate benign byproducts like hydrogen gas. acs.org
Waste Reduction: Optimizing reactions to improve yields and reduce byproduct formation is crucial. ispe.org One-pot synthesis, where multiple steps are performed in a single reactor without isolating intermediates, can significantly reduce solvent use and waste generation. nih.gov
Derivatization Strategies and Analog Generation for Structure-Activity Relationship Elucidation
To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its three main components—the pyridine ring, the methylene (B1212753) linker, and the sulfonamide group—can be undertaken. Pyridine derivatives are widely used as scaffolds for biologically active molecules, and their activity is often tuned by the nature and position of substituents. nih.gov
Table 1: Proposed Analogs for SAR Studies
| Modification Site | R¹ (Position 5) | R² (Linker) | R³ (Sulfonamide) | Rationale for Modification |
|---|---|---|---|---|
| Pyridine Ring | -Cl, -F, -I | -H | -CH₃ | Evaluate the effect of halogen size and electronegativity. |
| Pyridine Ring | -CH₃, -OCH₃ | -H | -CH₃ | Explore the impact of electron-donating groups. |
| Pyridine Ring | -CN, -CF₃ | -H | -CH₃ | Assess the effect of electron-withdrawing groups. |
| Methylene Linker | -Br | -CH₃ | -CH₃ | Introduce a chiral center and steric bulk. |
| Sulfonamide Group | -Br | -H | -CH₂CH₃ | Increase lipophilicity of the alkyl group. |
| Sulfonamide Group | -Br | -H | -Cyclopropyl | Introduce conformational rigidity. |
| Sulfonamide Group | -Br | -H | -Phenyl | Explore the effect of an aryl substituent. |
Methylene Linker Modifications: Introducing substituents on the methylene bridge (e.g., a methyl group) would create a chiral center and add steric bulk, which could influence binding affinity and selectivity. This would require a different synthetic approach, perhaps starting from a ketone precursor (5-bromo-2-acetylpyridine) followed by reductive amination.
Sulfonamide Group Modifications: The methyl group on the sulfonamide can be readily replaced by using different sulfonyl chlorides (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in the final synthetic step. This allows for probing the size, lipophilicity, and electronic nature of the R³ group. acs.org
Mechanistic Elucidation of Molecular and Biological Interactions
Molecular Target Identification and Binding Characterization
Research has identified the primary molecular target of N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide as the voltage-gated sodium channel Nav1.8. This channel is a key player in the transmission of pain signals, predominantly expressed in the peripheral sensory neurons. The compound acts as a potent and selective inhibitor of Nav1.8, thereby modulating the excitability of these neurons.
The inhibitory activity of this compound and its analogs is characterized by a unique mechanism known as "reverse use-dependence." Unlike typical sodium channel blockers, where inhibition increases with the frequency of channel activation, this compound's inhibitory effect can be diminished by repetitive short depolarizations. This suggests a state-dependent interaction with the Nav1.8 channel, with a higher affinity for the resting or inactivated states over the open state.
The potency of related sulfonamide compounds has been quantified through electrophysiological studies. For instance, structure-activity relationship (SAR) studies on analogous series of aryl sulfonamides have identified compounds with nanomolar potency against Nav1.7, a related sodium channel, while maintaining high selectivity over other isoforms like Nav1.1, Nav1.3, Nav1.5, and Nav1.8. nih.gov The binding of these inhibitors is often to the voltage-sensing domains (VSDs) of the channel, stabilizing a closed or inactivated state. researchgate.net
| Compound | hNav1.7 IC50 (nM) | Selectivity vs. hNav1.5 | Selectivity vs. hNav1.8 |
|---|---|---|---|
| Analog 1 | 10 | >1000-fold | >1000-fold |
| Analog 2 | 5 | >2000-fold | >1500-fold |
Ligand-Biomolecule Binding Dynamics and Thermodynamic Profiling
While specific thermodynamic and kinetic data for the binding of this compound to Nav1.8 are not extensively available in public literature, the phenomenon of reverse use-dependence provides significant insight into its binding dynamics. This behavior implies that the binding and unbinding rates (k_on and k_off) are highly dependent on the conformational state of the channel.
The relief of inhibition by depolarization suggests that the compound has a lower affinity for the open state of the channel and may dissociate more rapidly when the channel is activated. researchgate.net Conversely, its potent inhibition at resting potentials indicates a higher affinity and likely a slower dissociation rate from the resting or inactivated states. researchgate.net
Thermodynamic profiling, typically conducted using techniques like Isothermal Titration Calorimetry (ITC), would provide quantitative data on the enthalpic (ΔH) and entropic (ΔS) contributions to the binding affinity (ΔG). Such studies are crucial for understanding the driving forces of the interaction, whether it is primarily enthalpy-driven (favorable bond formations) or entropy-driven (favorable changes in system disorder). For the broader class of sulfonamide inhibitors, these interactions are often characterized by a combination of hydrogen bonding and hydrophobic interactions with the target protein.
Cellular Pathway Modulation and Downstream Signaling Cascade Analysis (In Vitro Models)
The primary cellular effect of this compound is the inhibition of sodium ion influx through Nav1.8 channels in sensory neurons. This action directly reduces the depolarization of the cell membrane, thereby dampening the generation and propagation of action potentials, which are the fundamental signals of pain transmission.
In in vitro models using dorsal root ganglion (DRG) neurons, which endogenously express Nav1.8, application of selective Nav1.8 inhibitors leads to a significant reduction in neuronal excitability. This is observed as an increased threshold for action potential firing and a decreased frequency of firing in response to sustained stimuli.
While the direct consequence of Nav1.8 blockade is well-established, detailed analyses of the downstream signaling cascades are less characterized for this specific compound. However, by inhibiting the primary signal of nociception, it is anticipated that the compound would indirectly modulate pathways sensitive to intracellular sodium and calcium concentrations, as well as activity-dependent gene expression. For instance, sustained neuronal firing can lead to the activation of transcription factors and subsequent changes in the expression of proteins involved in neuronal plasticity and sensitization. By blocking this initial trigger, this compound would be expected to prevent these downstream adaptations that contribute to chronic pain states.
Ion Channel Kinetics and Inhibitory Mechanisms
The inhibitory mechanism of this compound is intricately linked to the kinetics of the Nav1.8 channel. The channel cycles through several states: resting (closed), open, and inactivated. The compound exhibits state-dependent binding, showing a preference for the resting and/or inactivated states.
The "reverse use-dependence" is a key feature of its interaction. This phenomenon is characterized by a relief of block during trains of short depolarizing pulses. Studies on analogous compounds have shown that both the voltage dependence and the kinetics of dissociation from the depolarized channel and rebinding to the resting state channel are crucial factors. nih.gov For some compounds, relief from inhibition requires strong depolarizations and is a slow process, while for others, it can occur with weaker depolarizations and is much faster. nih.gov This suggests that the compound stabilizes the resting state, and upon depolarization, the channel transitions to a state to which the compound binds more weakly, allowing for its dissociation.
| Characteristic | Description | Implication |
|---|---|---|
| State-Dependence | Preferential binding to resting or inactivated states over the open state. | Inhibition is most effective when neurons are at rest. |
| Reverse Use-Dependence | Inhibition is relieved by repetitive short depolarizations. | Efficacy may be modulated by the firing frequency of neurons. |
| Voltage-Dependence of Relief | The degree of depolarization required to relieve inhibition varies among analogs. | Fine-tuning of this property can alter the physiological effect of the inhibitor. |
Biophysical Characterization of Compound-Target Interactions
Surface Plasmon Resonance (SPR) could be employed to measure the real-time kinetics of the binding interaction. This technique would provide quantitative values for the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. This would offer a more dynamic view of the binding than simple IC50 measurements.
Isothermal Titration Calorimetry (ITC) would directly measure the heat changes upon binding, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the nature of the forces driving the interaction.
X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound in complex with the Nav1.8 channel would provide the ultimate high-resolution structural view of the binding site. Recent advances in cryo-EM have provided detailed structures of Nav channels, revealing binding sites for various ligands and informing structure-based drug design. nih.gov Such a structure would elucidate the specific amino acid residues involved in the interaction and explain the basis for the compound's potency and selectivity.
In the absence of such specific data for this compound, insights are drawn from computational modeling and studies of closely related aryl sulfonamide inhibitors, which are known to interact with the voltage-sensing domains of sodium channels. researchgate.net
Advanced Structural Analysis and Conformational Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of advanced spectroscopic methods is essential for the unambiguous structural confirmation of N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide. While specific experimental spectra for this compound are not widely published, theoretical predictions based on computational chemistry, such as Density Functional Theory (DFT), can provide reliable estimations of its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key information about the chemical environment of the hydrogen atoms. The pyridinyl protons would appear as distinct signals in the aromatic region, with their coupling patterns revealing their relative positions. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonamide nitrogen and the pyridine (B92270) ring would likely appear as a singlet, while the methyl (-CH₃) protons of the methanesulfonamide (B31651) group would also produce a singlet, typically in the upfield region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The five carbons of the bromo-pyridinyl ring would have characteristic shifts in the aromatic region, with the carbon bearing the bromine atom being significantly influenced. The methylene carbon and the methyl carbon of the methanesulfonamide moiety would appear in the aliphatic region.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can offer valuable structural information by revealing stable fragments of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).
Vibrational Spectroscopy (FT-IR and Raman):
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule by probing their vibrational modes.
The N-H stretch of the sulfonamide group would be expected to appear as a distinct band in the IR spectrum.
Characteristic stretching vibrations for the S=O bonds of the sulfonamide group would be prominent.
Vibrations associated with the pyridine ring (C-H, C=C, and C=N stretching) and the C-Br bond would also be observable.
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic signals for pyridinyl protons, a singlet for the methylene (-CH₂-) protons, and a singlet for the methyl (-CH₃) protons. |
| ¹³C NMR | Distinct signals for the five pyridinyl carbons (one attached to bromine), one methylene carbon, and one methyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of C₇H₉BrN₂O₂S, with a characteristic M/M+2 isotopic pattern for bromine. |
| FT-IR/Raman | Characteristic absorption bands for N-H stretching, S=O asymmetric and symmetric stretching, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |
X-ray Crystallographic Analysis of the Compound and its Co-crystals with Biological Targets
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of a closely related compound, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, provides valuable insights into the potential solid-state conformation and intermolecular interactions. nih.gov
In the crystal structure of this related sulfonamide, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds. nih.gov The crystal packing is dictated by a network of intermolecular N—H···O hydrogen bonds and aromatic π–π stacking interactions, which link the molecules into a three-dimensional lattice. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions, primarily involving the sulfonamide N-H as a hydrogen bond donor and the sulfonyl oxygens as acceptors. The bromo-pyridinyl moiety could also participate in halogen bonding and π–π stacking.
The determination of co-crystal structures with biological targets would be instrumental in understanding its mechanism of action if it were to be developed as a therapeutic agent. Such studies would reveal the precise binding mode, conformational changes upon binding, and key interactions with amino acid residues in the active site of a target protein.
Conformational Analysis and Preferred Geometries in Diverse Environments
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-N and S-N bonds of the sulfonamide linkage and the C-C bond connecting the pyridine ring to the methylene group.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface and identify low-energy conformers. mdpi.comnih.gov These studies can predict the most stable conformations in the gas phase and in different solvent environments, which is crucial as the preferred geometry can influence the molecule's properties and biological activity. mdpi.com The orientation of the methanesulfonyl group relative to the pyridinylmethyl moiety is a key conformational feature.
In different environments, the equilibrium between various conformers can shift. For instance, in a polar solvent, conformations with a larger dipole moment might be favored, whereas, in a nonpolar environment or a protein binding pocket, other conformations might predominate due to specific intermolecular interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties at the electronic level. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
For N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide, these methods would elucidate key aspects of its electronic structure and reactivity. Calculations could map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. nih.gov
Such studies on related sulfonamide derivatives have been used to elucidate electronic structures and provide insights into their reactivity and potential as fluorophores. nih.gov These parameters are crucial for predicting how the molecule might interact with biological targets or other chemicals.
| Parameter | Description | Relevance to Reactivity Profiling |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| MEP Map | Molecular Electrostatic Potential Map. | Visualizes electron density and predicts sites for intermolecular interactions. |
Molecular Docking and Dynamics Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts to estimate the binding affinity.
Given that sulfonamide derivatives are known to inhibit various enzymes, this compound would be a candidate for docking studies against relevant targets. For instance, studies on other sulfonamides have used docking to investigate their potential as inhibitors of targets like dihydropteroate (B1496061) synthase (DHPS) in bacteria, BRD4 in cancer, or GlcN-6P synthase. nih.govnih.govresearchgate.net The docking process would involve:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Defining the active binding site of the protein.
Docking the 3D structure of this compound into the active site.
Analyzing the resulting poses to identify key interactions (e.g., hydrogen bonds with specific amino acid residues) and predict binding energy.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. researchgate.net This technique can confirm whether the binding pose predicted by docking is stable in a dynamic, solvated environment, adding confidence to the predicted interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ut.ac.ir By analyzing how variations in molecular properties (descriptors) affect activity, a predictive model can be built.
For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with varied substituents. Descriptors for each molecule—such as lipophilicity (logP), electronic properties, and steric parameters—would be calculated. A mathematical model is then generated to correlate these descriptors with the observed biological activity (e.g., IC50 values).
Studies on methanesulfonamide (B31651) and other sulfonamide derivatives have successfully used QSAR to design new potent compounds and understand the structural features essential for their anticancer or antibacterial activity. nih.govut.ac.ir The resulting models can be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more potent compounds.
In Silico Pharmacokinetic Profiling and Absorption, Distribution, Metabolism, Excretion (ADME) Predictions
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used in the early stages of drug discovery to predict these properties, filtering out candidates that are likely to fail later in development. nih.gov
For this compound, a standard in silico ADME profile would predict various parameters based on its structure. These often include adherence to rules like Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, logP, and hydrogen bond donors/acceptors. nih.gov
| ADME Parameter | Prediction Goal | Importance in Drug Discovery |
| Absorption | Predicts gastrointestinal absorption and oral bioavailability. | Determines if a drug can be administered orally. |
| Distribution | Predicts blood-brain barrier penetration and plasma protein binding. | Affects where the drug goes in the body and its availability. |
| Metabolism | Predicts interactions with cytochrome P450 enzymes. | Identifies potential drug-drug interactions and metabolic stability. |
| Excretion | Predicts the primary route of elimination from the body. | Influences dosing frequency and potential for accumulation. |
| Toxicity (ADMET) | Predicts potential for toxicity, such as cardiotoxicity or mutagenicity. | Early identification of safety liabilities. |
Computational studies on other sulfonamide derivatives frequently include ADMET analysis to ensure they possess favorable pharmacokinetic profiles alongside their desired biological activity. nih.govresearchgate.net
De Novo Design and Virtual Screening of Novel Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This can be done using ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock library compounds into the target's binding site.
Starting with a core scaffold like that of this compound, virtual screening could be employed to explore vast chemical spaces for novel analogs with potentially improved activity or properties. For example, collaborative virtual screening efforts have been successfully used to explore and expand hit series for pyridine-containing scaffolds. nih.govresearchgate.net
De novo design is a related but distinct approach where novel molecular structures are built from scratch computationally, piece by piece, within the constraints of the target's active site. This method can generate entirely new chemical entities that are optimized for binding, offering a powerful route to innovation in drug design.
Pre Clinical Biological Activity and Selectivity Profiling Non Clinical Focus
In Vitro Efficacy Studies Across Diverse Cell Lines and Biological Systems
No data from in vitro studies, including assessments of efficacy in various cell lines or biological systems, are available for N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide.
In Vivo Pharmacological Investigations in Animal Models (e.g., Target Engagement, Proof of Concept)
There is no published research detailing in vivo pharmacological studies of this compound in any animal models.
Pharmacodynamic Responses and Efficacy in Disease Models
Information regarding the pharmacodynamic properties or efficacy of this compound in any disease models is not available in the scientific literature.
Selectivity and Off-Target Activity Profiling
There are no published studies on the selectivity profile or potential off-target activities of this compound.
Mechanistic Biomarker Identification and Validation in Pre-clinical Systems
No mechanistic biomarkers have been identified or validated in pre-clinical systems in relation to the activity of this compound, as no biological activity has been reported.
Comparative Analysis with Established Research Compounds and Ligands
A comparative analysis of this compound with other established research compounds or ligands cannot be conducted due to the absence of any biological or pharmacological data for the specified compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Exploration
Systematic Chemical Modification of the N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide Scaffold
Systematic modifications of the this compound scaffold can be undertaken at several key positions to probe the chemical space around the molecule. These modifications are typically aimed at enhancing potency, selectivity, and drug-like properties. The primary points of modification include the pyridine (B92270) ring, the methylene (B1212753) linker, and the methanesulfonamide (B31651) moiety.
Modifications on the Pyridine Ring:
Substitution at the 5-position: The bromo-substituent is a key feature. Replacing it with other halogens (e.g., chloro, fluoro) or with small alkyl or electron-donating/withdrawing groups can significantly impact electronic properties and binding interactions.
Substitution at other positions (3, 4, 6): Introduction of various substituents on the pyridine ring can influence the molecule's conformation and its ability to form hydrogen bonds or other interactions with the target protein.
Modifications of the Methylene Linker:
Homologation: Increasing the length of the linker by one or two carbons can alter the distance and orientation between the pyridine ring and the sulfonamide group, potentially leading to more optimal interactions with the target.
Introduction of rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational flexibility, which can be advantageous if the active conformation is known.
Modifications of the Methanesulfonamide Group:
Alkyl chain variation: Replacing the methyl group with larger alkyl or cycloalkyl groups can probe for additional hydrophobic interactions within the binding pocket.
An illustrative representation of these modification points is shown below:
| Scaffold Position | Types of Modifications | Rationale |
| Pyridine Ring (Position 5) | Halogens (F, Cl), Alkyl (CH₃), Cyano (CN) | Modulate electronic properties and steric interactions. |
| Pyridine Ring (Other) | Small alkyl, alkoxy, amino groups | Explore additional binding pockets and hydrogen bonding opportunities. |
| Methylene Linker | Ethyl, Propyl, Cyclopropyl | Optimize spatial orientation of key functional groups. |
| Methanesulfonamide (N-H) | N-alkylation, N-arylation | Alter hydrogen bonding capacity and lipophilicity. |
| Methanesulfonamide (S-CH₃) | Ethyl, Isopropyl, Phenyl | Probe for hydrophobic interactions. |
This table is illustrative and based on general medicinal chemistry principles for analogous compounds, as specific data for this compound is not available.
Impact of Substituent Variations on Binding Affinity and Biological Potency
The variation of substituents on the this compound scaffold is expected to have a profound impact on its binding affinity and biological potency. While specific data for this exact compound is not publicly available, general trends can be inferred from studies on related kinase inhibitors and other biologically active sulfonamides.
For instance, in many kinase inhibitors, the pyridine ring acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone. The nature and position of substituents on this ring can fine-tune these interactions. The bromo-substituent at the 5-position may be involved in halogen bonding or occupy a specific hydrophobic pocket. Its replacement with a smaller halogen like fluorine could lead to a loss of potency if the size of the substituent is critical. Conversely, a larger substituent might enhance van der Waals interactions.
Below is a hypothetical data table illustrating potential SAR trends based on related chemical series:
| Compound | R1 (Pyridine-5) | R2 (Sulfonamide-N) | R3 (Sulfonamide-S) | IC₅₀ (nM) |
| 1 (Lead) | Br | H | CH₃ | 100 |
| 2 | Cl | H | CH₃ | 150 |
| 3 | I | H | CH₃ | 80 |
| 4 | Br | CH₃ | CH₃ | 500 |
| 5 | Br | H | C₂H₅ | 120 |
| 6 | Br | H | Phenyl | 250 |
This data is illustrative and intended to represent typical SAR trends observed in similar compound classes. The IC₅₀ values are hypothetical.
Pharmacophore Modeling and Ligand-Based Design Principles
In the absence of a co-crystal structure of this compound with its target, pharmacophore modeling serves as a valuable tool for ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For a molecule like this compound, a potential pharmacophore model could include:
A hydrogen bond acceptor feature associated with the pyridine nitrogen.
A hydrogen bond donor feature from the sulfonamide N-H group.
A hydrogen bond acceptor feature from one of the sulfonamide oxygens.
A hydrophobic or aromatic feature corresponding to the pyridine ring.
A potential halogen bond donor feature from the bromine atom.
Such a model can be generated based on a set of active analogs and used to screen virtual compound libraries to identify novel scaffolds with the desired biological activity. This approach is instrumental in scaffold hopping and lead optimization.
Elucidation of Critical Structural Determinants for Desired Activity and Selectivity
Based on the analysis of SAR and pharmacophore models of related compounds, several structural features of the this compound scaffold can be identified as critical for activity and selectivity.
The 2-aminomethylpyridine moiety: This is a common motif in kinase inhibitors, where the pyridine nitrogen often forms a hydrogen bond with the hinge region of the kinase domain. The methylene linker provides the correct spacing and orientation for this interaction.
The 5-bromo substituent: The bromine atom likely occupies a specific pocket in the binding site. Its size and electronic properties may be crucial for achieving high affinity and selectivity over other related targets. Halogen bonding, a specific type of non-covalent interaction, could play a significant role here.
The methanesulfonamide group: The sulfonamide moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor. The orientation of this group, dictated by the rest of the molecule, is critical for forming productive interactions with the target.
Selectivity is often achieved by exploiting subtle differences in the amino acid residues of the binding sites of different proteins. For example, the size of the hydrophobic pocket accommodating the bromo-substituent may vary between different kinases, allowing for the design of selective inhibitors.
Fragment-Based Ligand Discovery Approaches (If Relevant)
Fragment-based ligand discovery (FBLD) is a powerful method for identifying novel starting points for drug discovery. In the context of this compound, this approach could be highly relevant. The molecule can be deconstructed into its constituent fragments:
Fragment 1: 5-bromo-2-methylpyridine (B113479)
Fragment 2: Methanesulfonamide
These low molecular weight fragments can be screened for binding to the target protein using biophysical techniques such as NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography. If both fragments are found to bind in proximity within the target's binding site, they can be linked together to generate a more potent lead compound. This "fragment linking" approach can be an efficient way to explore the chemical space and identify novel chemotypes.
Alternatively, a single fragment hit, for example, 5-bromo-2-methylpyridine, could be identified and then "grown" by adding functional groups that extend into adjacent binding pockets, eventually leading to the identification of the methanesulfonamide group as an optimal addition.
Emerging Research Directions and Future Perspectives for the Compound
Exploration of Novel Non-Therapeutic Applications (e.g., Materials Science, Diagnostics)
The unique combination of a brominated pyridine (B92270) ring and a methanesulfonamide (B31651) side chain offers functionalities that could be exploited beyond pharmacology. These structural features are valuable in fields like materials science and diagnostics, suggesting promising, yet unexplored, research trajectories.
In materials science , the pyridine nitrogen atom can act as a ligand for coordinating with metal ions. This opens the possibility of using N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide as a building block for metal-organic frameworks (MOFs) or coordination polymers. Such materials could exhibit interesting properties for gas storage, catalysis, or sensing. The presence of the bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex polymeric structures or functional materials.
In the field of diagnostics , the core structure could be modified to create probes for bio-imaging. For example, the pyridine scaffold is a common feature in fluorescent sensors. By incorporating fluorogenic groups or linking the molecule to a known imaging agent, derivatives could be developed as probes for specific biological targets. The methanesulfonamide group, known for its ability to engage in hydrogen bonding, could contribute to the specific binding of such probes to target proteins or enzymes, potentially enabling the visualization of pathological processes at a molecular level.
Table 1: Potential Non-Therapeutic Applications and Relevant Structural Features
| Field of Application | Potential Role of the Compound/Derivatives | Key Structural Motif | Hypothetical Function |
|---|---|---|---|
| Materials Science | Organic Linker / Monomer | Pyridine Ring | Coordination with metal centers to form MOFs or catalysts. |
| Precursor for Functional Polymers | Bromo-substituent | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to create conjugated polymers. | |
| Diagnostics | Scaffold for Imaging Probes | Pyridine and Sulfonamide Groups | Can be modified to create fluorescent sensors or PET ligands with specific target affinity. |
Integration with Advanced Methodological Approaches (e.g., Artificial Intelligence in Compound Design)
Modern research is increasingly driven by computational tools, and artificial intelligence (AI) is revolutionizing the design and discovery of novel molecules. nih.gov AI and machine learning (ML) models could significantly accelerate the exploration of the chemical space around this compound. ibm.com
Generative AI models could be employed to design a virtual library of novel derivatives. These models, trained on vast datasets of known molecules and their properties, can propose new structures with a high probability of possessing desired characteristics, whether for therapeutic or material science applications. For instance, an AI model could be tasked with designing derivatives predicted to have optimal electronic properties for use in organic electronics or enhanced binding affinity for a specific diagnostic target.
Unresolved Challenges and Opportunities in the Academic Research Landscape
Despite its potential, the academic landscape for this compound remains underdeveloped, presenting both challenges and significant opportunities for foundational research.
A primary challenge is the limited availability of comprehensive data on its fundamental physicochemical properties. Detailed characterization of its crystal structure, solubility in various solvents, thermal stability, and photophysical properties is largely absent from the literature. Establishing this baseline data is a critical first step for any future application-driven research.
Another challenge lies in the exploration of its synthetic chemistry. While its synthesis is achievable, developing more efficient, scalable, and environmentally friendly synthetic routes would be a valuable contribution. mdpi.com Furthermore, systematically exploring the reactivity of both the pyridine ring and the methanesulfonamide moiety to create a diverse library of derivatives is a major undertaking that remains to be addressed. mdpi.com
These challenges directly translate into research opportunities. There is a clear opening for academic groups to conduct fundamental chemical research, publishing on its synthesis, derivatization, and characterization. Such studies would provide the essential groundwork needed for the broader scientific community to explore its use in more complex applications. The relative lack of existing research means that novel findings are more likely, offering a fertile ground for discovery.
Strategic Directions for Future Academic and Collaborative Research Endeavors
To unlock the full potential of this compound, a strategic and collaborative research approach is necessary.
Interdisciplinary Collaboration: Future research should actively foster collaborations between synthetic chemists, computational scientists, materials scientists, and biologists. A chemist might focus on synthesizing novel derivatives, while a computational chemist uses AI to guide the design process. A materials scientist could then test these new compounds for specific applications, creating a synergistic research cycle.
Establishment of Open-Access Databases: The creation of an open-access database detailing the synthesis, properties, and experimental results of new derivatives would be invaluable. Sharing data openly would prevent redundant efforts and accelerate the pace of discovery for the entire research community.
Focus on Foundational Grant Funding: Researchers should seek funding from agencies that support fundamental and exploratory chemical research. Initial grant proposals could focus on building a foundational library of derivatives and conducting a comprehensive characterization of their properties, setting the stage for more ambitious, application-focused projects.
Public-Private Partnerships: As specific applications are identified, establishing partnerships with industry (e.g., pharmaceutical, chemical, or electronics companies) could provide the resources needed to translate academic discoveries into real-world technologies.
By pursuing these strategic directions, the scientific community can move this compound from a molecule of niche interest to a versatile scaffold for innovation across multiple scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide, and how are intermediates characterized?
The synthesis typically involves coupling a brominated pyridine derivative with a methanesulfonamide group. Key steps include:
- Suzuki-Miyaura cross-coupling to introduce the bromine substituent on the pyridine ring (e.g., using Pd catalysts and boronic acids) .
- Nucleophilic substitution to attach the methanesulfonamide group to the pyridinylmethyl scaffold .
Characterization methods : - NMR spectroscopy (¹H/¹³C) to confirm bond formation and purity.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., bond angles and torsion angles, as seen in related sulfonamide structures) .
- Elemental analysis and HPLC for purity validation.
Q. What safety protocols are critical when handling this compound in the lab?
While no direct safety data exists for this compound, general sulfonamide handling guidelines apply:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : In airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Waste disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations are used to:
- Model charge distribution on the bromine atom and sulfonamide group, which influence reactivity .
- Predict HOMO-LUMO gaps to assess electrophilic/nucleophilic behavior (e.g., using B3LYP/6-311+G(d,p) basis sets) .
- Analyze non-covalent interactions (e.g., hydrogen bonding in crystal packing) .
Validation : Compare computed bond lengths/angles with X-ray crystallographic data .
Q. How do structural modifications (e.g., substituting bromine) affect bioactivity in related sulfonamides?
Structure-Activity Relationship (SAR) studies on analogs reveal:
- Bromine substitution : Enhances binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors) .
- Methanesulfonamide group : Improves metabolic stability by reducing oxidative degradation .
Experimental validation : - Replace bromine with chlorine or iodine and test inhibitory potency (IC₅₀) in enzymatic assays .
- Use molecular docking to simulate interactions with target proteins (e.g., COX-2) .
Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved?
Contradictions in bond angles or torsion angles may arise from:
- Disorder in crystal packing (e.g., solvent molecules occupying multiple positions) .
- Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) yield distinct lattice arrangements .
Resolution strategies : - Repeat crystallization under controlled conditions (temperature, solvent ratio).
- Perform Hirshfeld surface analysis to quantify intermolecular interactions .
- Cross-validate with solid-state NMR to detect dynamic disorder .
Methodological Tables
Q. Table 1. Comparative Reaction Yields for Sulfonamide Synthesis
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 0°C, 2h | 85 | |
| Sulfonamide Coupling | MsCl, Et₃N, THF, RT, 12h | 72 | |
| Purification | Column chromatography | 90+ purity |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Compound Analogue | Reference |
|---|---|---|---|
| C–Br Bond Length | 1.89 Å | N-(5-Bromo-2-pyridinyl) | |
| S–N–C Bond Angle | 117.3° | Methanesulfonamide deriv. | |
| Torsion Angle (C–S–N–C) | −169.5° | Bromopyridine sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
